Technical Monograph: 4-(3,4-Difluorophenyl)butan-1-amine
Technical Monograph: 4-(3,4-Difluorophenyl)butan-1-amine
The following technical guide is structured as an advanced monograph for drug discovery professionals. It prioritizes mechanistic insight, synthetic reliability, and medicinal chemistry logic over generic descriptions.
Primary CAS: 1216231-74-1 Chemical Class: Fluorinated Phenylalkylamines Role: Pharmacophore Building Block / Bioisostere[1]
Part 1: Executive Technical Summary
4-(3,4-Difluorophenyl)butan-1-amine is a specialized intermediate used in the synthesis of bioactive small molecules, particularly those targeting the Central Nervous System (CNS) and G-Protein Coupled Receptors (GPCRs).[1] Its structure combines a flexible C4-alkyl linker with a metabolically robust 3,4-difluorophenyl motif.[1]
Why this molecule matters:
-
Metabolic Blocking: The fluorine atoms at positions 3 and 4 block the primary sites of oxidative metabolism (CYP450-mediated hydroxylation) on the phenyl ring, significantly extending the half-life (
) of the parent drug. -
Lipophilicity Modulation: The difluoro-substitution increases lipophilicity (
) without the steric bulk of chlorine or methyl groups, facilitating blood-brain barrier (BBB) penetration.[1] -
Sigma-1 Receptor Affinity: The 4-phenylbutylamine scaffold is a "privileged structure" for Sigma-1 (
) receptor ligands, which are investigated for neuropathic pain and neurodegenerative disorders.[1]
Part 2: Chemical Identity & Physicochemical Profile[1][2]
| Property | Data | Relevance |
| CAS Number | 1216231-74-1 | Unique Identifier (Free Base) |
| IUPAC Name | 4-(3,4-Difluorophenyl)butan-1-amine | Standard Nomenclature |
| SMILES | NCCCCC1=CC=C(F)C(F)=C1 | Chemoinformatics / Docking |
| Molecular Formula | C₁₀H₁₃F₂N | Stoichiometry |
| Molecular Weight | 185.21 g/mol | Fragment-based Drug Design (FBDD) |
| Predicted pKa | ~10.5 (Amine) | Protonated at physiological pH (7.[1][2][3]4) |
| LogP (Predicted) | ~2.3 - 2.6 | Optimal for CNS permeability |
| H-Bond Donors | 2 (Primary Amine) | Receptor Interaction |
| H-Bond Acceptors | 3 (N + 2F) | Receptor Interaction |
Part 3: Synthetic Methodology (Field-Proven Protocols)[1]
Mechanistic Strategy: The "Nitrile Reduction" Route
While direct alkylation of amines often leads to over-alkylation (secondary/tertiary mixtures), the reduction of a nitrile precursor is the industry standard for generating high-purity primary amines. This route avoids the formation of isomeric byproducts.
Step 1: Chain Extension (Cyanation) [1]
-
Precursor: 3-(3,4-Difluorophenyl)propyl bromide (or mesylate).[1]
-
Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1]
-
Solvent: DMSO or DMF (Polar aprotic promotes
). -
Mechanism: Nucleophilic substitution (
) of the halide by the cyanide ion.
Step 2: Reductive Amination (The Critical Step)
-
Precursor: 4-(3,4-Difluorophenyl)butanenitrile.[1]
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.[1]
-
Condition: Anhydrous THF (for LiAlH₄) or Ethanol/NH₃ (for Raney Ni).[1]
-
Outcome: Quantitative conversion of
to .
Experimental Protocol (LiAlH₄ Method)
Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Charge: Add LiAlH₄ (1.5 equiv) suspended in anhydrous THF. Cool to 0°C.[1]
-
Addition: Dissolve 4-(3,4-difluorophenyl)butanenitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic.[1]
-
Reflux: Allow to warm to Room Temperature (RT), then heat to reflux for 4–6 hours. Monitor via TLC (Disappearance of nitrile spot).
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
Workup: Filter the granular aluminum salts through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: Distillation under reduced pressure or Acid-Base extraction (Dissolve in Et₂O, extract with 1M HCl, basify aqueous layer with NaOH, extract back into Et₂O).
Part 4: Visualization of Synthetic Logic
Caption: Two-step synthesis via nitrile intermediate ensures primary amine specificity and high yield.[1]
Part 5: Medicinal Chemistry Applications (SAR)[1]
The 4-(3,4-difluorophenyl)butan-1-amine moiety is not just a passive linker; it is an active pharmacophore.[1]
Sigma-1 ( ) Receptor Ligands
Research indicates that N-substituted phenylbutylamines show high affinity for
-
Design Logic: The 3,4-difluoro substitution optimizes the electrostatic potential of the aromatic ring, enhancing
stacking interactions within the receptor pocket while preventing metabolic degradation.
hERG Channel Avoidance
A common risk with lipophilic amines is hERG potassium channel inhibition (cardiotoxicity).[1]
-
Mitigation: The polarity introduced by the C-F bonds (dipole moment) can reduce hERG affinity compared to the non-fluorinated or chlorinated analogs, improving the safety profile of the final drug candidate.
Bioisosteric Replacement
This amine serves as a bioisostere for:
-
Tyramine derivatives: Modulating adrenergic activity.[1]
-
Tryptamine analogs: Where the indole ring is replaced by the electron-deficient difluorophenyl ring to alter receptor subtype selectivity (e.g., 5-HT receptors).[1]
Part 6: Handling & Safety (SDS Summary)
Hazard Classification:
Storage & Stability:
-
Atmosphere: Air-sensitive (absorbs CO₂ to form carbamates).[1] Store under Argon or Nitrogen.[1]
-
Temperature: 2–8°C (Refrigerated).
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][7] Chemical Society Reviews, 37(2), 320-330. [Link]
-
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry.[7][8] Academic Press.[1] (Chapter on Bioisosteres and Fluorine substitution).
-
Glennon, R. A., et al. (1994). Binding of substituted phenylalkylamines at sigma receptors. Journal of Medicinal Chemistry.[7] (Foundational SAR for phenylbutylamines).[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. n-Butylamine - Wikipedia [en.wikipedia.org]
- 3. 1216231-74-1|4-(3,4-Difluorophenyl)butan-1-amine|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
